5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.4 g/mol. It features a distinctive structure characterized by a hydroxy group, a piperidinylmethyl group, and an isoquinolinone core. This multifaceted structure allows for participation in various
The chemical reactivity of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is influenced by its functional groups. Key reactions include:
Research indicates that 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one exhibits potential biological activities. It has been studied for:
The synthesis of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves several steps:
Industrial production may optimize these methods for large-scale synthesis, utilizing continuous flow reactors and high-throughput screening techniques.
5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has diverse applications across multiple fields:
Interaction studies focus on understanding how 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one interacts with biological targets. Research indicates that this compound can bind to specific enzymes and receptors, potentially leading to inhibition or modulation of their activity. These interactions are crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one | Lacks hydroxy group | May have reduced biological activity |
| 5-Hydroxy-4-(4-(methyl)phenyl)isoquinolin-1(2H)-one | Different substituent on phenyl ring | Variability in reactivity and solubility |
The presence of the hydroxy group in 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one distinguishes it from its analogs. This functional group enhances hydrogen bonding capabilities, potentially increasing solubility and biological activity. Additionally, the piperidinylmethyl group provides opportunities for further chemical modifications, paving the way for developing derivatives with varied properties.